molecular formula C22H19N3O4 B4310435 2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4310435
M. Wt: 389.4 g/mol
InChI Key: LRFJWNZABOKDSH-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.13755610 g/mol and the complexity rating of the compound is 795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Properties

Derivatives of 4H-pyrano[3,2-c]quinoline, including compounds structurally related to 2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile,have been studied for their photovoltaic properties. These compounds are used in organic–inorganic photodiode fabrication due to their significant absorption and energy band diagrams. They exhibit rectification behavior and photovoltaic properties, making them suitable for use as photodiodes. The presence of substitution groups, like chlorophenyl, has been found to improve diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties

The structural and optical properties of similar 4H-pyrano[3,2-c]quinoline derivatives have been investigated, focusing on their thin film forms. These compounds exhibit polycrystalline structures in powdered form and nanocrystallites in amorphous matrices upon thermal deposition. Their optical properties, including absorption parameters and electron transition types, are key features in their applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrochemical and Surface Characterization

Studies have shown that certain 4H-pyrano[3,2-c]quinoline compounds can act as corrosion inhibitors for copper in acidic solutions. This indicates potential applications in protecting metals from corrosion, with specific focus on the adsorption mechanisms and the formation of protective films on metal surfaces (Eldesoky et al., 2019).

Quantum Chemical Studies

Quantum chemical studies have been conducted on these derivatives to understand their molecular geometry, natural bond orbital analysis, and nonlinear optical behavior. Such studies are crucial for applications in materials science, particularly in the development of new materials with specific electronic and optical properties (Fatma, Bishnoi, & Verma, 2015).

Dielectric

PropertiesThe dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives have been examined, particularly regarding their AC electrical conductivity and dielectric behavior. These studies are essential for understanding the electrical properties of these compounds, which can be applied in electronic devices. The impact of different substitution groups on these properties has also been a focus, providing insights into how structural variations affect their electrical behavior (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Photoelectrical Properties

Further research has been conducted on the photoelectrical properties of these compounds, such as their optical absorption properties and current-voltage characteristics. These properties are critical for applications in photovoltaic devices and other light-responsive technologies (Mansour et al., 2017).

Ecofriendly Synthesis

There is a growing interest in eco-friendly synthesis methods for these compounds, emphasizing reactions in water and using fewer harmful solvents. This aspect is vital for sustainable chemistry practices, reducing environmental impact and making production processes safer and more efficient (Radini et al., 2018).

Antimicrobial Activities

Some derivatives of 4H-pyrano[3,2-c]quinoline have been synthesized and tested for their antimicrobial activities. The exploration of these compounds' biological activities is crucial for developing new pharmaceuticals and treatments for various infections (El Mariah, 2009).

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-25-15-7-5-4-6-13(15)20-19(22(25)26)18(14(11-23)21(24)29-20)12-8-9-16(27-2)17(10-12)28-3/h4-10,18H,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJWNZABOKDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-4-(3,4-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.